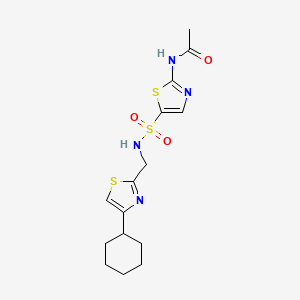
N-(5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide is a complex organic compound featuring a thiazole ring system
Mechanism of Action
Target of Action
The primary targets of N-(5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide are Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and Phosphatidylinositol 3-kinase catalytic subunit type 3 . These enzymes are involved in the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell survival, growth, and proliferation.
Mode of Action
The compound interacts with its targets by inhibiting their activity This inhibition disrupts the PI3K pathway, leading to changes in cell survival and growth signals
Biochemical Pathways
The affected biochemical pathway is the PI3K pathway . This pathway is involved in a variety of cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Disruption of this pathway can lead to a variety of downstream effects, including altered cell growth and survival.
Pharmacokinetics
Like many other thiazole derivatives, it is expected to have good bioavailability
Result of Action
The result of the compound’s action is the disruption of the PI3K pathway, leading to altered cell growth and survival . This can have a variety of effects at the molecular and cellular level, depending on the specific context in which the compound is used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under acidic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the thiazole derivative.
Final Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfamoyl group, converting it to an amine.
Substitution: The thiazole rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Pharmacology: The compound is studied for its potential to inhibit specific enzymes or receptors, making it a candidate for drug development.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-Chloro-3-(N-(2-hydroxyethyl)sulfamoyl)phenyl)-4-methylthiazol-2-yl)acetamide
- N-(5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl)-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide
Uniqueness
N-(5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide is unique due to the presence of the cyclohexyl group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may confer distinct pharmacokinetic properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[5-[(4-cyclohexyl-1,3-thiazol-2-yl)methylsulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S3/c1-10(20)18-15-16-8-14(24-15)25(21,22)17-7-13-19-12(9-23-13)11-5-3-2-4-6-11/h8-9,11,17H,2-7H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGXMIRFTWMSIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2=NC(=CS2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
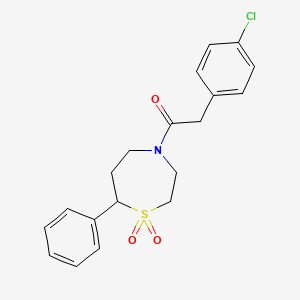
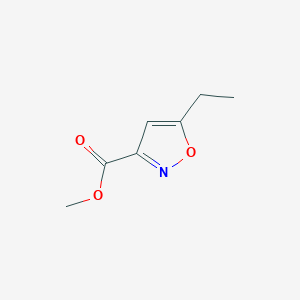
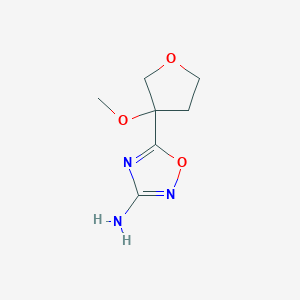



![4-fluoro-2-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2760576.png)
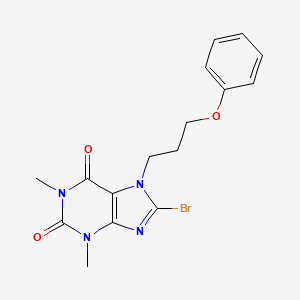

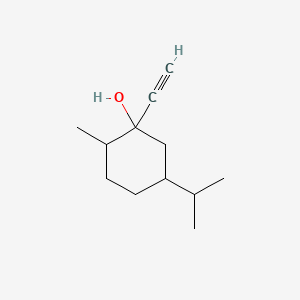
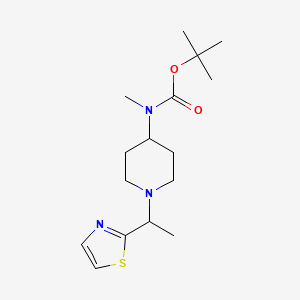
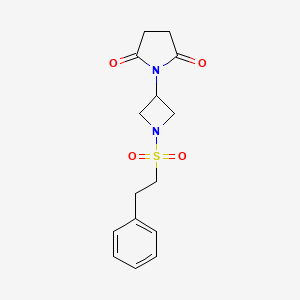

![1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone](/img/structure/B2760588.png)
